molecular formula C22H42O2 B12651738 2-Methyloctadecyl acrylate CAS No. 25639-21-8

2-Methyloctadecyl acrylate

Cat. No.: B12651738
CAS No.: 25639-21-8
M. Wt: 338.6 g/mol
InChI Key: KZMXOWBRTHYSGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyloctadecyl acrylate is an organic compound with the molecular formula C22H42O2. It is an ester derived from acrylic acid and 2-methyloctadecanol. This compound is part of the acrylate family, which is widely used in the production of polymers and copolymers due to their excellent adhesive properties and flexibility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyloctadecyl acrylate typically involves the esterification of acrylic acid with 2-methyloctadecanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of acrylate esters like this compound often employs continuous flow processes. These processes involve the reaction of acrylic acid with the corresponding alcohol in the presence of a catalyst. The use of continuous flow reactors allows for better control of reaction conditions, higher yields, and reduced formation of by-products .

Mechanism of Action

The mechanism of action of 2-Methyloctadecyl acrylate primarily involves its ability to polymerize and form long-chain polymers. The acrylate group undergoes free radical polymerization, leading to the formation of a polymer network. This polymer network can interact with various substrates, providing adhesive properties. The molecular targets and pathways involved include the formation of covalent bonds between the acrylate groups and the substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyloctadecyl acrylate is unique due to its long alkyl chain, which provides enhanced hydrophobicity and flexibility compared to shorter-chain acrylates. This makes it particularly useful in applications requiring water resistance and flexibility .

Properties

CAS No.

25639-21-8

Molecular Formula

C22H42O2

Molecular Weight

338.6 g/mol

IUPAC Name

2-methyloctadecyl prop-2-enoate

InChI

InChI=1S/C22H42O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(3)20-24-22(23)5-2/h5,21H,2,4,6-20H2,1,3H3

InChI Key

KZMXOWBRTHYSGW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(C)COC(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.